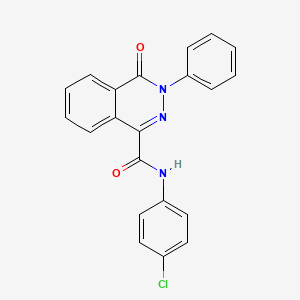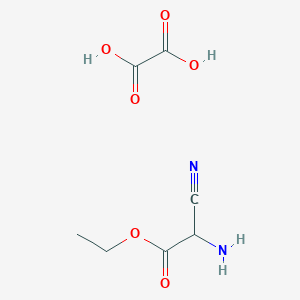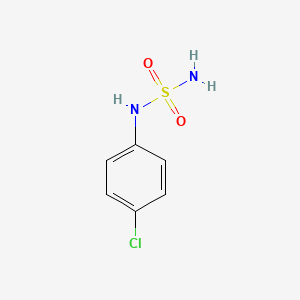
N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide, also known as CPDC or phthalazinecarboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDC is a heterocyclic compound that contains a phthalazine ring and a carboxamide group.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide has been explored in the development of radioligands for positron emission tomography (PET) imaging. A study synthesized derivatives of this compound as potential ligands for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain (Kil et al., 2014).
Antimicrobial Agents
The compound's derivatives have been investigated for their antimicrobial properties. For instance, a series of derivatives were synthesized and screened for in vitro antibacterial and antifungal activities against various microbes (Desai et al., 2011).
Polyamide and Polyimide Synthesis
The compound has been utilized in the synthesis of polyamides and polyimides, which are important in the production of high-performance materials. A study used a related compound as a monomer to synthesize polyamides and polyimides, which demonstrated excellent solubility and thermal stability (Yang & Lin, 1994).
Heat Resistant Resin Development
Derivatives of N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide have been used to develop heat-resistant resins. A study synthesized soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups for this purpose (Yu et al., 2009).
Drug Component Synthesis
The compound has also been integrated into the design and synthesis of new drugs. For example, a study designed and synthesized new compounds containing biologically active segments, including β-lactam containing drugs and cyclic imides, using derivatives of the compound (Fadel & Al-Azzawi, 2021).
Mecanismo De Acción
Target of Action
The primary targets of N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. This compound is structurally similar to other aromatic compounds that have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that aromatic compounds can interact with their targets in a variety of ways, including through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can in turn affect cellular processes.
Biochemical Pathways
Aromatic compounds are known to have diverse biological activities and can affect a wide range of biochemical pathways
Pharmacokinetics
A study on similar compounds suggests that they have good kinetic solubilities and are metabolically stable in vitro . These properties could potentially impact the bioavailability of the compound.
Result of Action
Aromatic compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For example, certain compounds can be degraded or transformed under specific environmental conditions, potentially affecting their efficacy
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-14-10-12-15(13-11-14)23-20(26)19-17-8-4-5-9-18(17)21(27)25(24-19)16-6-2-1-3-7-16/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWCWHDHJBEYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)
![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2862987.png)
![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)
![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)
![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)
![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)